6-Methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbohydrazide is a complex organic compound with a unique structure that includes a phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbohydrazide typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Phenanthrene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of Functional Groups: Methoxy and methyl groups are introduced through substitution reactions.
Formation of the Carbohydrazide Group: This step involves the reaction of the phenanthrene derivative with hydrazine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of catalysts to increase reaction efficiency and the implementation of continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the molecule or alter its reactivity.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a simpler hydrocarbon.
Scientific Research Applications
6-Methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-Methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbohydrazide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-Isopropyl-1,1,4a-trimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene
- 6-Methoxy-1,4a-dimethyl-3,4,4a,9,10,10a-hexahydro-2(1H)-phenanthrenone
- Phenanthrene, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,8,8a,9-dodecahydro-1,1,4b,7-tetramethyl-
Uniqueness
What sets 6-Methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbohydrazide apart from similar compounds is its specific functional groups and their arrangement. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
76582-30-4 |
---|---|
Molecular Formula |
C18H26N2O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbohydrazide |
InChI |
InChI=1S/C18H26N2O2/c1-17-9-4-10-18(2,16(21)20-19)15(17)8-6-12-5-7-13(22-3)11-14(12)17/h5,7,11,15H,4,6,8-10,19H2,1-3H3,(H,20,21) |
InChI Key |
LSLCHWWUFICOGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(C1CCC3=C2C=C(C=C3)OC)(C)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.